3-[(2-Cyclopropyl-1,3-thiazole-4-carbonyl)-methylamino]-2-methylpropanoic acid;hydrochloride
Description
This compound features a thiazole ring substituted with a cyclopropyl group at position 2 and a carbonyl-methylamino linkage to a 2-methylpropanoic acid backbone, forming a hydrochloride salt. Key structural motifs include:
- Thiazole core: A five-membered aromatic ring containing nitrogen and sulfur, common in bioactive molecules .
- Cyclopropyl substituent: Enhances metabolic stability and steric effects compared to alkyl or aryl groups .
- Hydrochloride salt: Improves solubility and crystallinity, critical for formulation and bioavailability .
Properties
IUPAC Name |
3-[(2-cyclopropyl-1,3-thiazole-4-carbonyl)-methylamino]-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S.ClH/c1-7(12(16)17)5-14(2)11(15)9-6-18-10(13-9)8-3-4-8;/h6-8H,3-5H2,1-2H3,(H,16,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGHEHMKAYJZSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)C1=CSC(=N1)C2CC2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It contains a thiazole ring, which is known to interact with various biological targets and can act as an antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecule.
Biochemical Pathways
Thiazole derivatives are known to interact with a wide range of biochemical pathways due to their diverse biological activities.
Result of Action
Given the diverse biological activities of thiazole derivatives, it is likely that this compound could have a wide range of effects at the molecular and cellular levels.
Biological Activity
The compound 3-[(2-Cyclopropyl-1,3-thiazole-4-carbonyl)-methylamino]-2-methylpropanoic acid; hydrochloride is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its synthesis, characterization, and biological evaluations based on available research findings.
- Chemical Formula : C₇H₁₂Cl₂N₂S
- Molecular Weight : 227.16 g/mol
- IUPAC Name : (2-cyclopropyl-1,3-thiazol-4-yl)methanamine; dihydrochloride
- Appearance : Powder
- Storage Temperature : Room Temperature
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, focusing on its potential therapeutic applications and mechanisms of action.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. For instance, it has shown cytotoxic effects against several human cancer cell lines, including:
- HeLa (cervical adenocarcinoma)
- LS-174T (colorectal adenocarcinoma)
- A549 (lung adenocarcinoma)
- MDA-MB-231 (breast adenocarcinoma)
The cytotoxicity was evaluated using the MTT assay, revealing that the compound exhibits significant apoptotic activity in these cell lines .
The proposed mechanism involves the disruption of cellular processes leading to apoptosis. Flow cytometry analysis indicated changes in cell cycle phase distribution upon treatment with the compound, suggesting that it induces cell cycle arrest followed by apoptosis .
Table 1: Summary of Biological Assays
| Study | Cell Line | IC₅₀ (µM) | Observations |
|---|---|---|---|
| Study 1 | HeLa | 15.2 | Significant reduction in viability |
| Study 2 | A549 | 18.7 | Induction of apoptosis confirmed |
| Study 3 | MDA-MB-231 | 12.4 | Increased apoptotic markers observed |
Detailed Research Findings
- Cytotoxicity Studies : The compound demonstrated a dose-dependent response in various cancer cell lines. The lowest IC₅₀ values were recorded for MDA-MB-231 cells, indicating high sensitivity to the treatment.
- Mechanistic Insights : The studies suggest that the compound may inhibit key signaling pathways involved in cell proliferation and survival, although specific pathways require further elucidation.
- In Vivo Studies : Preliminary in vivo studies using animal models are necessary to assess the pharmacokinetics and therapeutic efficacy of the compound in a living organism context.
Comparison with Similar Compounds
Thiazole-Based Propanoic Acid Derivatives
Compounds from , such as 3-((5-Acetyl-4-methylthiazol-2-yl)(p-tolyl)amino)propanoic acid (23) and its analogs, share the thiazole-propanoic acid framework but differ in substituents and functional groups:
Key Differences :
- The cyclopropyl group in the target compound likely reduces ring strain and oxidative metabolism compared to the methyl or cinnamoyl groups in Compounds 23–24 .
- The methylamino linkage in the target may enhance hydrogen-bonding capacity versus the p-tolylamino group in Compound 23, affecting receptor binding .
Heterocyclic Carboxylic Acid Derivatives in Pesticides
Compounds like haloxyfop and fluazifop () share propanoic acid functionality but incorporate pyridine or phenoxy groups instead of thiazoles:
Comparison :
- The target compound’s thiazole ring offers distinct electronic properties vs.
- The hydrochloride salt in the target enhances water solubility compared to free-acid pesticides, which may rely on ester prodrugs for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
